N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)benzenesulfonamide
Overview
Description
N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H22N4O2S and its molecular weight is 418.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.14634713 g/mol and the complexity rating of the compound is 669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor Activity
A study by Sławiński and Brzozowski (2006) synthesized a series of novel 2-benzylthio-4-chloro-5-R1-benzenesulfonamides, which showed significant in vitro antitumor activity against non-small cell lung cancer and melanoma cell lines. The compounds exhibited remarkable activity and selectivity, highlighting their potential in cancer treatment research Sławiński & Brzozowski, 2006.
Antimicrobial Activity
Sarvaiya, Gulati, and Patel (2019) reported on the synthesis and antimicrobial activity of Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds. These compounds were evaluated against various bacteria and fungi, demonstrating their potential as antimicrobial agents Sarvaiya, Gulati, & Patel, 2019.
Antibacterial and Antifungal Activities
Hassan (2013) synthesized a series of 2-pyrazolines bearing benzenesulfonamide moieties, which were tested for their antibacterial and antifungal activities. The study found significant antimicrobial efficacy, offering insights into the development of new antimicrobial agents Hassan, 2013.
Herbicidal Activity
Eussen et al. (1990) discovered that N-(2-pyrazolin-1-ylformyl) benzenesulfonamides exhibit interesting herbicidal activity, especially as a post-emergence solution for dicotyledonous weed species. This indicates their potential in agricultural applications Eussen, Thus, Wellinga, & Stork, 1990.
Properties
IUPAC Name |
N-(2-benzyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c28-30(29,20-9-5-2-6-10-20)25-19-11-12-22-21(15-19)24-23-17-26(13-14-27(22)23)16-18-7-3-1-4-8-18/h1-12,15,25H,13-14,16-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAKYWYHJUOCTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=C2C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4)CN1CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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